molecular formula C11H8N2O4 B12281814 (5-Nitro-isoquinolin-6-yl)-acetic acid

(5-Nitro-isoquinolin-6-yl)-acetic acid

Cat. No.: B12281814
M. Wt: 232.19 g/mol
InChI Key: YSQNEBVMVZUDHM-UHFFFAOYSA-N
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Description

(5-Nitro-isoquinolin-6-yl)-acetic acid is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a nitro group at the 5th position and an acetic acid moiety at the 6th position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-isoquinolin-6-yl)-acetic acid typically involves the nitration of isoquinoline followed by the introduction of the acetic acid moiety. One common method includes the following steps:

    Nitration of Isoquinoline: Isoquinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5th position.

    Introduction of Acetic Acid Moiety: The nitrated isoquinoline is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety at the 6th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-isoquinolin-6-yl)-acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid moiety can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols and acid catalysts such as sulfuric acid.

Major Products Formed

    Reduction: (5-Amino-isoquinolin-6-yl)-acetic acid.

    Substitution: Various substituted isoquinoline derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

(5-Nitro-isoquinolin-6-yl)-acetic acid has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Studies: It is used as a probe to study the biological pathways and mechanisms involving isoquinoline derivatives.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (5-Nitro-isoquinolin-6-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (5-Nitro-isoquinolin-6-yl)-propionic acid
  • (5-Nitro-isoquinolin-6-yl)-butyric acid

Uniqueness

(5-Nitro-isoquinolin-6-yl)-acetic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and an acetic acid moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

2-(5-nitroisoquinolin-6-yl)acetic acid

InChI

InChI=1S/C11H8N2O4/c14-10(15)5-7-1-2-8-6-12-4-3-9(8)11(7)13(16)17/h1-4,6H,5H2,(H,14,15)

InChI Key

YSQNEBVMVZUDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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